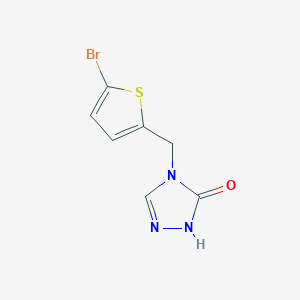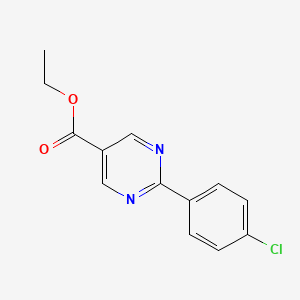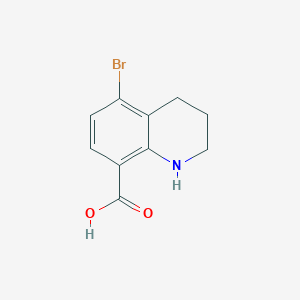![molecular formula C14H16FN3O B11858995 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-on ist eine synthetische Verbindung, die für ihre einzigartige spirocyclische Struktur bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen großes Interesse in den Bereichen der pharmazeutischen Chemie und pharmazeutischen Forschung geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Fluorphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-on umfasst in der Regel mehrere Schritte, darunter N-Arylierung, Reduktion und Kupplungsreaktionen. Ein gängiges Verfahren umfasst die N-Arylierung von Pyrazolon unter Verwendung eines Kupfer(I)-iodid-Katalysators, gefolgt von einer Reduktion, um das Amin-Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann mit 3-(4-Fluorphenyl)propionsäure gekoppelt und mit Salzsäure in 1,4-Dioxan entschützt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch strenge Qualitätskontrollen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(3-Fluorphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan und Katalysatoren, um die Reaktionen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine möglichen Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren untersucht.
Industrie: Es kann bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(3-Fluorphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So bindet es als Beta-Sekretase (BACE-1)-Inhibitor an die aktive Stelle des Enzyms, verhindert die Spaltung des Amyloid-Precursor-Proteins (APP) und reduziert so die Bildung von Amyloid-Beta-Peptiden, die mit der Alzheimer-Krankheit in Verbindung gebracht werden .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, as a beta-secretase (BACE-1) inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the formation of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Cyclohexylamino)-1-(3-fluorphenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-on
- 3-(4-Fluorphenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamid-Hydrochlorid
Einzigartigkeit
3-(3-Fluorphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-on ist aufgrund seiner spezifischen spirocyclischen Struktur und seiner starken inhibitorischen Aktivität gegen Beta-Sekretase (BACE-1) einzigartig. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung von Therapeutika, die auf die Alzheimer-Krankheit abzielen.
Eigenschaften
Molekularformel |
C14H16FN3O |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-4-methyl-1,4,8-triazaspiro[4.5]dec-1-en-3-one |
InChI |
InChI=1S/C14H16FN3O/c1-18-13(19)12(10-3-2-4-11(15)9-10)17-14(18)5-7-16-8-6-14/h2-4,9,16H,5-8H2,1H3 |
InChI-Schlüssel |
GPLJGHZBXTZDRG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=NC12CCNCC2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine](/img/structure/B11858923.png)

![4-Chloro-6-methoxy-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11858949.png)



![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)

![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)

![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)


